molecular formula C11H16O B7806596 1-(4-Propylphenyl)ethanol

1-(4-Propylphenyl)ethanol

Cat. No.: B7806596
M. Wt: 164.24 g/mol
InChI Key: AWOFDBUEQBAWBO-UHFFFAOYSA-N
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Description

1-(4-Propylphenyl)ethanol is an organic compound belonging to the class of alcohols. It is derived from propylbenzene, with a hydroxyl group attached to the phenyl ring. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Propylphenyl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 1-bromo-4-propylbenzene reacts with oxirane (ethylene oxide) in the presence of magnesium to form the desired alcohol . This reaction typically requires anhydrous conditions and is conducted at room temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of 4-propylacetophenone. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to reduce the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 4-propylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to 4-propylcyclohexanol using hydrogen gas in the presence of a nickel catalyst.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 1-(4-propylphenyl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas with nickel or palladium catalysts.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 4-propylbenzaldehyde.

    Reduction: 4-propylcyclohexanol.

    Substitution: 1-(4-propylphenyl)ethyl chloride.

Scientific Research Applications

1-(4-Propylphenyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a precursor in the synthesis of drugs targeting specific pathways.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-(4-Propylphenyl)ethanol exerts its effects involves interactions with cellular membranes and enzymes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    1-(4-Propylphenyl)ethanone: This compound is a ketone analog of 1-(4-Propylphenyl)ethanol and is used in similar applications.

    4-Propylbenzyl alcohol: Another alcohol with a similar structure but differing in the position of the hydroxyl group.

    4-Propylphenol: A phenol derivative with a hydroxyl group directly attached to the benzene ring.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-propylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOFDBUEQBAWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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